5-Bromo-2,3-difluoro-4-methoxybenzoic acid
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Overview
Description
5-Bromo-2,3-difluoro-4-methoxybenzoic acid: is an organic compound with the molecular formula C8H5BrF2O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluoro-4-methoxybenzoic acid typically involves the bromination, fluorination, and methoxylation of benzoic acid derivatives. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST).
Methoxylation: Introduction of a methoxy group using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, fluorination, and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and methoxy groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Products: Various substituted benzoic acids depending on the substituents introduced.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced derivatives.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
5-Bromo-2,3-difluoro-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluoro-4-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The exact pathways and targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-difluorotoluene
- 4-Bromo-2,5-difluoro-3-methoxybenzoic acid
- 5-Bromo-2,4-dimethoxybenzaldehyde
Uniqueness
5-Bromo-2,3-difluoro-4-methoxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
5-bromo-2,3-difluoro-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLWPEGWVUNWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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